FPR2 agonist 2
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Overview
Description
FPR2 agonist 2 is a synthetic compound designed to target the formyl peptide receptor 2 (FPR2), a member of the G protein-coupled receptor family. FPR2 is known for its role in modulating inflammatory responses and is involved in various physiological and pathological processes, including immune response, inflammation, and tissue repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FPR2 agonist 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common steps include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
FPR2 agonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
FPR2 agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Employed in research on cell signaling pathways, immune response, and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
FPR2 agonist 2 exerts its effects by binding to the formyl peptide receptor 2, which is involved in the regulation of inflammatory responses. Upon binding, it activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This leads to the modulation of cytokine production, immune cell migration, and resolution of inflammation .
Comparison with Similar Compounds
Similar Compounds
Quin-C1: A quinazolinone derivative that also targets FPR2 and exhibits anti-inflammatory properties.
Compound 17b: A small-molecule FPR2 agonist with pro-resolving and cardiac protective effects.
BMS-986235: Another FPR2 agonist known for its anti-inflammatory and therapeutic potential.
Uniqueness
FPR2 agonist 2 is unique in its specific binding affinity and selectivity for FPR2, which allows for targeted modulation of inflammatory responses. Its distinct chemical structure and pharmacokinetic properties make it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C25H20F2N4O2 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
1-[(2S)-3-(4-cyanophenyl)-1-(5-fluoro-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C25H20F2N4O2/c26-19-5-8-21(9-6-19)29-25(33)30-22(13-16-1-3-17(15-28)4-2-16)24(32)31-12-11-18-14-20(27)7-10-23(18)31/h1-10,14,22H,11-13H2,(H2,29,30,33)/t22-/m0/s1 |
InChI Key |
KCNMTQVKKFREAN-QFIPXVFZSA-N |
Isomeric SMILES |
C1CN(C2=C1C=C(C=C2)F)C(=O)[C@H](CC3=CC=C(C=C3)C#N)NC(=O)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)F)C(=O)C(CC3=CC=C(C=C3)C#N)NC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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